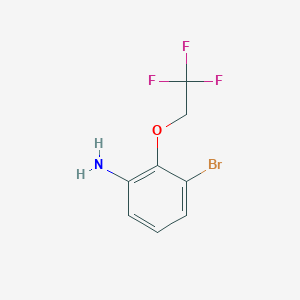

3-Bromo-2-(2,2,2-trifluoroethoxy)aniline

Description

Properties

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLPSILDUXCMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(2,2,2-trifluoroethoxy)aniline Derivatives

The trifluoroethoxy substituent is introduced through an etherification reaction of a phenol derivative with 2,2,2-trifluoroethylating agents.

- Starting Material: 2-Aminophenol or its protected derivatives.

- Reagents: 2,2,2-Trifluoroethyl bromide or trifluoroethyl tosylate.

- Conditions: Typically, the phenol is deprotonated using a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF, DMSO), followed by nucleophilic substitution with the trifluoroethylating agent.

- Yield: High yields reported when reaction conditions are optimized for temperature and stoichiometry.

This method is supported by patent CN1962603A, which describes the preparation of 2-(2,2,2-trifluoroethoxy)phenol as an intermediate, indicating the feasibility of etherification under basic conditions.

Bromination at the 3-Position

Selective bromination is performed on the aromatic ring to introduce the bromine substituent at the 3-position relative to the amino group.

- Starting Material: 2-(2,2,2-trifluoroethoxy)aniline or its nitro precursor.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Conditions: Controlled temperature (0–25°C) and solvent choice (e.g., acetic acid, chloroform) to achieve regioselectivity.

- Notes: The amino group is ortho/para directing, so bromination occurs preferentially at the 3-position (meta to the amino group when considering directing effects).

- Outcome: Formation of 3-bromo-2-(2,2,2-trifluoroethoxy)aniline or 3-bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene as an intermediate.

Reduction of Nitro Group to Amino Group

If the bromination is performed on a nitro-substituted intermediate (e.g., 3-bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene), reduction is required to convert the nitro group to an aniline.

- Starting Material: 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene.

- Reagents: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic medium, or other reducing agents.

- Conditions: Hydrogenation under atmospheric or elevated pressure; or chemical reduction in acidic aqueous media.

- Yield: High conversion to the corresponding aniline reported.

- Example: BenchChem notes the reduction of nitro group to amino group using Pd/C and hydrogen gas.

Summary of Key Reaction Steps in Table Format

Research Findings and Analysis

- The trifluoroethoxy group significantly influences the electronic properties of the aromatic ring, affecting regioselectivity during bromination.

- Reduction of nitro intermediates proceeds efficiently under mild catalytic hydrogenation conditions, preserving the sensitive trifluoroethoxy substituent.

- Etherification reactions require careful control of base strength and temperature to avoid side reactions such as over-alkylation or decomposition.

- Literature and patent data confirm the robustness of this synthetic route for preparing this compound with good yields and purity suitable for further chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include various amines and other reduced compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-(2,2,2-trifluoroethoxy)aniline is utilized as an intermediate in the synthesis of various complex organic molecules. The presence of bromine and trifluoroethoxy groups enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Studies indicate that derivatives of this compound may exhibit:

- Antimicrobial Activity : Research has shown that certain derivatives demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, indicating potential for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Anticancer Properties : Several studies have suggested that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, analogs have been tested for their ability to inhibit cell proliferation in breast and colon cancer models .

Material Science

In material science, this compound is explored for its potential use in the production of specialty chemicals and polymers. Its unique trifluoroethoxy group can impart desirable properties such as increased hydrophobicity and thermal stability to materials developed from it.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, derivatives of this compound were tested against a panel of bacterial strains. The results indicated significant antimicrobial activity, especially against resistant strains. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The study involved screening various analogs against different cancer cell lines. Results showed that some derivatives had IC50 values in the low micromolar range, suggesting substantial anticancer activity .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aniline moiety contribute to the compound’s reactivity and binding affinity with target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoroethoxy Anilines

Key Compounds :

Analysis :

Substitution of Trifluoroethoxy with Other Electron-Withdrawing Groups

Key Compounds :

Analysis :

Replacement of Bromine with Other Halogens or Functional Groups

Key Compounds :

Analysis :

Heterocyclic and Extended Derivatives

Key Compounds :

Analysis :

- Benzotriazole Integration : The benzotriazole moiety in 3-(2H-1,2,3-Benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline introduces UV chromophore properties, useful in photostability studies .

- Fluorinated Chains : Compounds with tetrafluoropropoxy groups exhibit higher logP values, favoring blood-brain barrier penetration in drug design .

Biological Activity

3-Bromo-2-(2,2,2-trifluoroethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoroethoxy group, and an aniline moiety. The trifluoroethoxy group enhances lipophilicity, facilitating the compound's penetration through biological membranes and influencing its interactions with various biomolecules.

The molecular formula of this compound is , with a molar mass of approximately 240.02 g/mol. The presence of the trifluoroethoxy group not only enhances the compound's solubility in organic solvents but also contributes to its reactivity and stability in various chemical environments.

Mechanism of Action:

- Lipophilicity: The trifluoroethoxy group increases the compound's lipophilicity, allowing it to effectively penetrate cell membranes.

- Reactivity: The bromine atom and the aniline moiety enhance reactivity and binding affinity to target biomolecules.

- Pathways: The specific pathways of action are context-dependent but often involve modulation of enzyme activity or receptor interactions.

Biological Activity and Applications

This compound has been investigated for various biological activities:

- Pharmaceutical Intermediate: It serves as a crucial building block in synthesizing heterocyclic compounds like 1,3,4-oxadiazoles, which find applications in medicinal chemistry.

- Potential Therapeutic Properties: Research indicates that modifications of this compound can lead to derivatives with specific biological activities, including anticancer properties.

- Enzyme Interaction Studies: The compound has shown potential in enhancing binding affinity to certain enzymes or receptors, which is vital for drug design .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with similar compounds. Below is a table summarizing some relevant compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)aniline | Bromine atom; trifluoromethyl group | Anticancer properties |

| 2-Bromo-3-(trifluoromethyl)aniline | Bromine atom; trifluoromethyl group | Modulation of enzyme activity |

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine atom; trifluoromethyl group | Potential therapeutic uses |

The presence of the trifluoroethoxy group in this compound sets it apart from these analogs by enhancing stability and reactivity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline?

The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, substituted nitrobenzene derivatives (e.g., 3-nitro-5-(trifluoroethoxy)aniline) are hydrogenated using Raney nickel under 40–50 psi H₂ pressure in ethanol, yielding aniline derivatives with high purity . Bromination can then be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin under controlled conditions (20–25°C in ethyl acetate) to introduce the bromine substituent . Key parameters include temperature control to avoid over-bromination and solvent selection to ensure solubility.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- HPLC : To assess purity (>95% threshold for research-grade material) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoroethoxy at C2 and bromine at C3). The trifluoroethoxy group shows distinct ¹⁹F NMR shifts at δ -75 to -80 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 298.97 for C₈H₆BrF₃NO) .

Q. What stability considerations are critical for storing this compound?

- Light Sensitivity : Store in amber glass vials at 0–6°C to prevent photodegradation of the bromine and trifluoroethoxy groups .

- Moisture Sensitivity : Aniline derivatives are prone to oxidation; store under inert gas (N₂/Ar) with desiccants .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. Bromine, as a halogen, facilitates Suzuki-Miyaura couplings but requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF at 80°C) . Computational studies (DFT) suggest the bromine’s σ-hole enhances halogen-bonding interactions in crystal engineering .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from:

- Rotameric Forms : The trifluoroethoxy group’s rotation can split signals in ¹H NMR. Low-temperature NMR (-40°C) or coalescence experiments clarify dynamic behavior .

- Impurity Profiles : Use preparative HPLC to isolate isomers (e.g., ortho vs. para bromination byproducts) and reanalyze .

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

- In Silico Screening : Molecular docking against target proteins (e.g., kinases) using the trifluoroethoxy group’s hydrophobicity to enhance binding .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays, leveraging bromine’s electrophilic properties for covalent inhibition .

Methodological Guidance

Designing experiments to study degradation pathways under physiological conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.